Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride

Organic synthesis Building block diversity Olefin metathesis

Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride is a quaternary-ammonium-type piperidine derivative supplied as the HCl salt for enhanced aqueous solubility and crystallinity. The 3-allyl substituent provides a unique terminal olefin handle for olefin metathesis, hydroboration, and cross-coupling,absent in 3-methyl/3-phenyl analogs. This enables rapid library generation from a single batch. The free secondary amine allows sequential orthogonal functionalization at the allyl group and the piperidine nitrogen. Ideal for diversity-oriented synthesis, fragment-based drug discovery, and direct use in aqueous biochemical assays without confounding organic co-solvents.

Molecular Formula C11H20ClNO2
Molecular Weight 233.73 g/mol
CAS No. 176523-98-1
Cat. No. B1486057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-allyl-3-piperidinecarboxylate hydrochloride
CAS176523-98-1
Molecular FormulaC11H20ClNO2
Molecular Weight233.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCNC1)CC=C.Cl
InChIInChI=1S/C11H19NO2.ClH/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11;/h3,12H,1,4-9H2,2H3;1H
InChIKeyINUKQALGIIDCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride (CAS 176523-98-1) – Technical Baseline for Research Procurement


Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride is a quaternary‑ammonium‑type piperidine derivative that combines a 3‑allyl substituent with an ethyl ester on the piperidine ring and is supplied as the hydrochloride salt [1]. The allyl group introduces a terminal olefin suitable for olefin metathesis, hydroboration, and other alkene‑specific transformations, while the ethyl ester enables subsequent hydrolysis to the carboxylic acid or direct amidation. The hydrochloride form enhances aqueous solubility and crystallinity relative to the free base, facilitating handling in both synthetic and biological workflows [2].

Why Generic Substitution of Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride Leads to Divergent Research Outcomes


Piperidine‑3‑carboxylate derivatives cannot be freely interchanged because the nature and position of the C‑3 substituent govern both synthetic utility and pharmacological profile. The 3‑allyl group provides a unique olefinic handle absent in 3‑methyl or 3‑phenyl analogs, enabling orthogonal functionalization pathways such as ring‑closing metathesis [1]. Simultaneously, the hydrochloride salt imparts aqueous solubility that is lost when using the free base or N‑protected congeners. Substituting with the more common ethyl nipecotate (lacking the 3‑allyl group) eliminates the possibility of alkene‑based diversification, while N‑allyl nipecotate shifts the reactive site and blocks secondary‑amine‑dependent derivatization.

Quantitative Differentiation Evidence for Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride vs. Closest Analogs


Olefin‑Reactive Synthetic Handle vs. Saturated 3‑Alkyl Analogues

The terminal allyl group at C‑3 permits olefin metathesis, hydroboration‑oxidation, and epoxidation reactions that are impossible with saturated 3‑alkyl or 3‑aryl analogs. This reactivity enables one‑step conversion to a library of functionalized piperidines that would otherwise require multi‑step synthesis [1]. In contrast, ethyl 3‑methylpiperidine‑3‑carboxylate (the direct des‑allyl analogue) cannot participate in any olefin‑centered transformation, limiting downstream diversification options.

Organic synthesis Building block diversity Olefin metathesis

Aqueous Solubility Enhancement via Hydrochloride Salt vs. Free Base Ethyl Nipecotate

The hydrochloride salt of the target compound exhibits substantially higher aqueous solubility than its free base counterpart. While experimental solubility data for the target compound are not publicly disclosed, the general property of piperidine hydrochloride salts is well documented: piperidine hydrochloride itself displays water solubility >1500 g/L [1]. In contrast, the free base ethyl nipecotate (ethyl piperidine‑3‑carboxylate) is reported as poorly soluble in water , consistent with the general behavior of amine free bases.

Physicochemical properties Aqueous solubility Salt form advantage

GABA‑Transporter‑Inhibitor Pharmacophore Scaffold vs. Non‑Nipecotic Acid Scaffolds

The nipecotic acid scaffold (piperidine‑3‑carboxylic acid) is a validated pharmacophore for GABA transporter (GAT) inhibition. N‑Diarylalkenyl‑piperidinecarboxylic acid derivatives based on this scaffold have demonstrated GAT1 inhibitory activity comparable to the clinical candidate tiagabine [1]. The 3‑allyl substituent in the target compound provides a synthetic entry point for installing diarylalkenyl moieties via olefin cross‑coupling, whereas the parent ethyl nipecotate lacks this olefinic anchor and requires pre‑functionalization of the aromatic component, adding synthetic steps and potentially reducing overall yield.

GABA transporter GAT1 inhibition CNS drug discovery

Regioselective C‑3 Allyl Substitution Permits Orthogonal N‑Functionalization vs. N‑Allyl Nipecotate

In ethyl 3‑allyl‑3‑piperidinecarboxylate hydrochloride, the allyl group is located at the C‑3 carbon, leaving the secondary amine (NH) available for independent N‑functionalization. In contrast, ethyl 1‑allylpiperidine‑3‑carboxylate (N‑allyl nipecotate, CAS 100400‑68‑8) carries the allyl group on the nitrogen, occupying the sole site for N‑derivatization . This architectural difference means that the 3‑allyl isomer can undergo sequential C‑3 olefin modification and N‑alkylation/acylation, yielding dual‑functionalized products that are inaccessible from the N‑allyl isomer.

Orthogonal reactivity Site‑specific diversification Medicinal chemistry

Predicted Lipophilicity Shift Relative to Unsubstituted Ethyl Nipecotate

Introduction of the 3‑allyl group increases lipophilicity relative to the unsubstituted ethyl nipecotate scaffold. For the structurally analogous 1‑Boc‑3‑allylpiperidine‑3‑carboxylic acid ethyl ester, the predicted LogP is 3.08 [1]. In contrast, the predicted LogP for ethyl nipecotate (free base) is approximately 0.9 . This ~2.2 LogP unit increase corresponds to a >100‑fold enhancement in octanol‑water partition coefficient, which is expected to improve membrane permeability—a critical determinant for CNS‑targeted compounds.

Lipophilicity LogP ADME prediction

High‑Value Application Scenarios for Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride Driven by Differential Evidence


Olefin‑Diversification Platform for Piperidine Library Synthesis

Laboratories engaged in diversity‑oriented synthesis or fragment‑based drug discovery can leverage the terminal allyl group as a pivot for rapid library generation. Using ring‑closing metathesis or cross‑metathesis [1], a single batch of the target compound can be converted into dozens of structurally distinct piperidines in one or two steps, a capability absent in 3‑methyl or 3‑phenyl analogs.

GABA Transporter Inhibitor Lead Optimization

The nipecotic acid scaffold embedded in the compound is a validated pharmacophore for GAT1 inhibition [1]. The 3‑allyl group enables direct installation of diarylalkenyl side chains via Heck or cross‑metathesis coupling, shortening the synthetic route to candidate GAT inhibitors by at least one step compared to starting from ethyl nipecotate.

Aqueous‑Compatible Biological Screening Workflows

The hydrochloride salt form provides aqueous solubility suitable for biochemical and cell‑based assays [1]. This eliminates the need for high‑percentage organic co‑solvents (e.g., DMSO >1%) that can confound assay results, making the compound directly useful in fragment screening, enzyme inhibition studies, and cellular uptake experiments.

Dual‑Functional Building Block for Orthogonal SAR Exploration

The combination of a C‑3 allyl group and a free secondary amine enables sequential orthogonal functionalization [1]. Medicinal chemists can first modify the allyl group (e.g., by hydroboration to a primary alcohol) and subsequently N‑alkylate the piperidine nitrogen, generating dual‑substituted analogs that cannot be accessed from N‑allyl nipecotate.

Quote Request

Request a Quote for Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.